3-Thiocyanatoindole
Overview
Description
3-Thiocyanatoindole is an organic compound belonging to the indole family, characterized by the presence of a thiocyanate group at the third position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-thiocyanatoindole can be achieved through various methods. One common approach involves the oxidative thiocyanation of indolines using photocatalysts. For instance, a one-pot two-step protocol using Ir(III) bis-cyclometallated photosensitizers with β-carboline ligands has been developed. This method involves the use of ammonium thiocyanate and oxygen under blue light exposure in tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly those involving photocatalysis, suggests potential for industrial application. The use of sustainable and efficient catalytic processes is likely to be favored in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Thiocyanatoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidized derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and photocatalysts such as Ir(III) complexes.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Disulfides and other oxidized derivatives.
Substitution Products: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-thiocyanatoindole involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. The compound interacts with specific molecular targets, disrupting cellular pathways and leading to cell death .
Comparison with Similar Compounds
1-Ethyl-3-thiocyanatoindole: Similar in structure but with an ethyl group at the first position.
4,5,6,7-Tetrabromo-2-trifluoromethylbenzimidazole: Another compound with thiocyanate functionality but different core structure.
Uniqueness: 3-Thiocyanatoindole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
1H-indol-3-yl thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c10-6-12-9-5-11-8-4-2-1-3-7(8)9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVFLDAVBAEABK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301623 | |
Record name | 3-Thiocyanatoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23706-25-4 | |
Record name | 3-Thiocyanatoindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Thiocyanatoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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